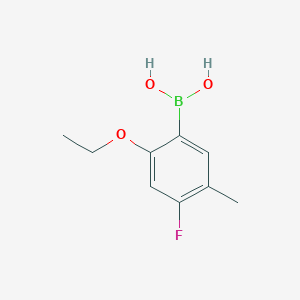
N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide, also known as SNS-032, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. Its chemical structure is shown below:
Mecanismo De Acción
N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is a selective inhibitor of cyclin-dependent kinases (CDKs), a family of proteins that play a critical role in regulating cell cycle progression and cell division. By inhibiting CDKs, this compound blocks the proliferation of cancer cells and induces apoptosis (programmed cell death).
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. For example, it has been reported to inhibit the production of inflammatory cytokines and to have immunomodulatory effects. It has also been shown to enhance the efficacy of other anti-cancer agents, such as bortezomib and lenalidomide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide for lab experiments is its selectivity for CDKs, which allows for more precise targeting of cancer cells. However, its potency and specificity may also limit its use in certain contexts, as it may have off-target effects or be less effective against cancers that do not rely heavily on CDKs for proliferation.
Direcciones Futuras
There are several areas of future research that could further elucidate the potential therapeutic applications of N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide. These include:
- Investigating its efficacy against other types of cancer, such as solid tumors
- Exploring its potential use in combination with other anti-cancer agents
- Studying its immunomodulatory effects in more detail
- Developing more selective and potent CDK inhibitors based on the structure of this compound
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 2-methylsulfonylpyrrolidine-1-carboxylic acid to form the intermediate N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxylic acid. This intermediate is then converted to the final product this compound through a series of chemical reactions, including the addition of a carbamate group and the removal of the methylsulfonyl group.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide has been shown to have potent anti-cancer activity in preclinical studies, particularly against hematological malignancies such as multiple myeloma, chronic lymphocytic leukemia, and acute lymphoblastic leukemia. It has also demonstrated promising results in clinical trials for these indications.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-20(18,19)12-6-7-16(9-12)13(17)15-8-10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOXFAPEZGBCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2903749.png)
![2-Hydrazinyl-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2903750.png)
![8-(5-Bromo-2-methoxyphenyl)-5-butyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2903755.png)
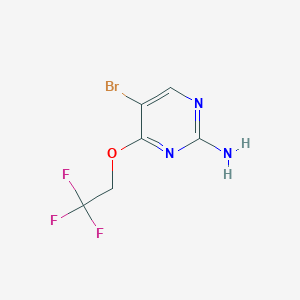
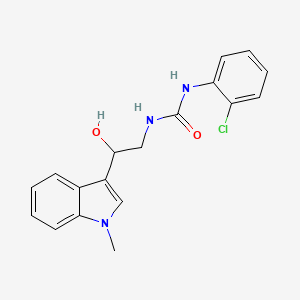
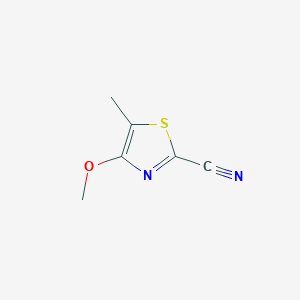
![Methyl 2-[6-acetamido-2-(3-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2903759.png)
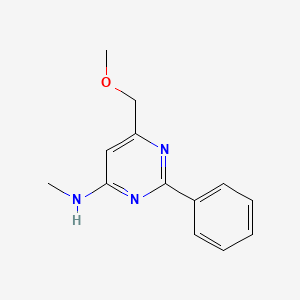
![3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2903761.png)

![N-(4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2903767.png)


